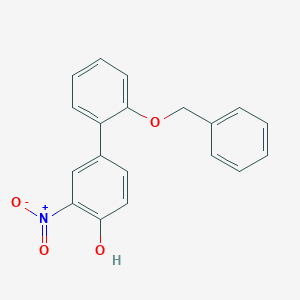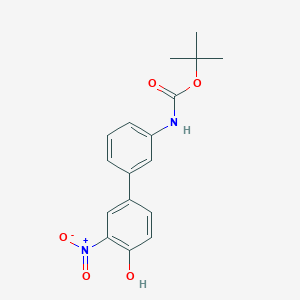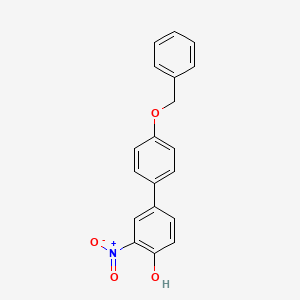![molecular formula C16H16N2O5S B6383100 2-Nitro-4-[3-(pyrrolidinylsulfonyl)phenyl]phenol, 95% CAS No. 1261991-54-1](/img/structure/B6383100.png)
2-Nitro-4-[3-(pyrrolidinylsulfonyl)phenyl]phenol, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Nitro-4-[3-(pyrrolidinylsulfonyl)phenyl]phenol, 95%, is a synthetic compound that has a wide range of applications in scientific research. It is a nitro-containing compound, which is a type of organic compound that contains nitrogen and oxygen atoms. This compound has been used in many different types of experiments, including those related to biochemistry, pharmacology, and toxicology.
科学的研究の応用
2-Nitro-4-[3-(pyrrolidinylsulfonyl)phenyl]phenol, 95%, has been used in a variety of scientific research applications. It has been used in studies related to biochemistry, pharmacology, and toxicology. It has also been used to study the effects of nitro compounds on cellular metabolism and the mechanisms of action of certain drugs. In addition, it has been used in studies related to the development of new drugs and the design of novel drug delivery systems.
作用機序
The mechanism of action of 2-Nitro-4-[3-(pyrrolidinylsulfonyl)phenyl]phenol, 95%, is not fully understood. However, it is believed that the nitro group of the compound is responsible for its biological activity. It is thought to act as a pro-drug, which means that it needs to be activated by certain enzymes before its effects can be seen. Once activated, it is believed to interact with certain proteins and enzymes in the cell, which leads to its desired effects.
Biochemical and Physiological Effects
2-Nitro-4-[3-(pyrrolidinylsulfonyl)phenyl]phenol, 95%, has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, including cyclooxygenase, lipoxygenase, and phospholipase A2. In addition, it has been shown to have anti-inflammatory, anti-tumor, and anti-oxidant effects. It has also been shown to have effects on the immune system, including the induction of cytokine production.
実験室実験の利点と制限
2-Nitro-4-[3-(pyrrolidinylsulfonyl)phenyl]phenol, 95%, has several advantages and limitations when used in laboratory experiments. One of the main advantages is that it is a relatively stable compound, which makes it ideal for use in experiments. In addition, it is relatively easy to synthesize and is relatively inexpensive. However, it does have some limitations. For example, it is not water-soluble, which can make it difficult to use in certain experiments. In addition, it has a relatively short half-life, which can limit its usefulness in certain experiments.
将来の方向性
There are many potential future directions for 2-Nitro-4-[3-(pyrrolidinylsulfonyl)phenyl]phenol, 95%. One potential direction is to further explore its biochemical and physiological effects. This could include further studies on its anti-inflammatory, anti-tumor, and anti-oxidant effects. In addition, further studies could be conducted to explore its effects on the immune system and its potential uses in drug delivery systems. Another potential direction for this compound is to explore its potential uses in drug development. This could include further studies on its mechanism of action and its potential use as a pro-drug. Finally, further studies could be conducted to explore its potential uses in other areas, such as food safety and environmental protection.
合成法
2-Nitro-4-[3-(pyrrolidinylsulfonyl)phenyl]phenol, 95%, can be synthesized using a three-step process. The first step involves the reaction of pyrrole with 4-nitrobenzene-1-sulfonyl chloride in the presence of an acid catalyst. The second step involves the addition of sodium hydroxide to the reaction mixture, which forms the desired product. The third step involves the recrystallization of the product to obtain a pure sample.
特性
IUPAC Name |
2-nitro-4-(3-pyrrolidin-1-ylsulfonylphenyl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O5S/c19-16-7-6-13(11-15(16)18(20)21)12-4-3-5-14(10-12)24(22,23)17-8-1-2-9-17/h3-7,10-11,19H,1-2,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMYUUVPGOUFVQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=CC(=C2)C3=CC(=C(C=C3)O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00686343 |
Source


|
| Record name | 3-Nitro-3'-(pyrrolidine-1-sulfonyl)[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00686343 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Nitro-4-[3-(pyrrolidinylsulfonyl)phenyl]phenol | |
CAS RN |
1261991-54-1 |
Source


|
| Record name | 3-Nitro-3'-(pyrrolidine-1-sulfonyl)[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00686343 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-nitrophenol, 95%](/img/structure/B6383019.png)












